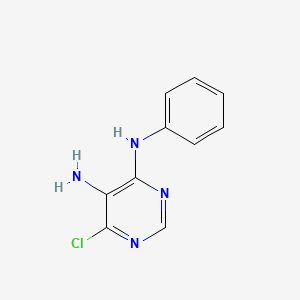

6-Chloro-N4-phenylpyrimidine-4,5-diamine

Description

Overview of Pyrimidine (B1678525) Derivatives in Contemporary Chemical Research

Pyrimidine derivatives are a class of heterocyclic aromatic compounds that are of immense interest in organic and medicinal chemistry. growingscience.commdpi.com These compounds, characterized by a six-membered ring with two nitrogen atoms at the first and third positions, are fundamental components of essential biomolecules such as nucleic acids (cytosine, thymine, and uracil). gsconlinepress.comsemanticscholar.org Their structural motif is also found in various natural products and synthetic molecules with a broad spectrum of biological activities. orientjchem.orgnih.gov

In contemporary chemical research, pyrimidine derivatives are recognized for their versatile applications. gsconlinepress.com They serve as crucial building blocks in the synthesis of more complex molecules and are a common scaffold in the development of new therapeutic agents. growingscience.comjacsdirectory.com The diverse pharmacological properties of pyrimidine derivatives include anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects. gsconlinepress.comorientjchem.org This wide range of activities has made them a focal point for drug discovery and development efforts. jacsdirectory.comnih.gov

Significance of Pyrimidine Diamine Scaffolds in Synthetic Organic Chemistry and Chemical Biology

Within the broader family of pyrimidine derivatives, pyrimidine diamine scaffolds hold particular importance in both synthetic organic chemistry and chemical biology. These scaffolds, which feature two amino groups attached to the pyrimidine ring, exhibit a wide array of biological activities. nih.govresearchgate.net

From a synthetic organic chemistry perspective, the amino groups on the pyrimidine diamine scaffold provide reactive sites for further chemical modifications. This allows for the construction of diverse molecular libraries and the systematic exploration of structure-activity relationships (SAR). nih.gov The presence of multiple reaction points facilitates the synthesis of complex heterocyclic systems and fused-ring structures. nih.gov

In the realm of chemical biology, pyrimidine diamine scaffolds are recognized as "privileged structures." This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. Their ability to interact with various enzymes and receptors makes them valuable probes for studying biological pathways and for designing targeted therapies. mdpi.comnih.gov For instance, they are key components in the development of kinase inhibitors, which are a major class of anticancer drugs. nih.gov

Rationale for Academic Investigation Pertaining to 6-Chloro-N4-phenylpyrimidine-4,5-diamine and its Analogues

The specific compound, this compound, has garnered academic interest due to its unique structural features and potential as a versatile chemical intermediate. The presence of a chloro substituent at the 6-position, a phenylamino (B1219803) group at the N4-position, and two amino groups at the 4 and 5-positions creates a molecule with distinct electronic and steric properties.

Investigations into this compound and its analogues are driven by the desire to explore new chemical space and to develop novel compounds with potential therapeutic applications. For example, it has been explored as a precursor for synthesizing compounds with potential anti-inflammatory properties by modulating immune responses through the inhibition of specific kinases. evitachem.com

Scope and Objectives of Scholarly Inquiry into the Compound's Molecular and Functional Aspects

Scholarly inquiry into this compound is multifaceted, encompassing both its fundamental molecular characteristics and its potential functional applications. The primary objectives of this research include:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to produce this compound and its derivatives. evitachem.com This also involves the thorough characterization of these compounds using various analytical techniques to confirm their structure and purity. nih.govresearchgate.net

Reaction Chemistry: Investigating the reactivity of the compound, particularly the substitution of the chlorine atom and the chemical transformations of the diamine functionalities. evitachem.com This exploration aims to build a toolbox of chemical reactions to create a diverse set of analogues.

Structural Analysis: Determining the three-dimensional structure of the molecule and its derivatives through techniques like X-ray crystallography. nih.govresearchgate.net This provides crucial insights into its conformation and intermolecular interactions, such as hydrogen bonding and π-π stacking. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and evaluating the impact of these changes on its biological activity. This is a cornerstone of medicinal chemistry, aiming to identify the key structural features responsible for a desired therapeutic effect. semanticscholar.org

Exploration of Biological Activity: Screening the compound and its analogues against a variety of biological targets to uncover potential therapeutic applications. This includes, but is not limited to, its potential as an anticancer, anti-inflammatory, or antimicrobial agent. orientjchem.orgjacsdirectory.com

Detailed Research Findings

Research has provided specific data on the synthesis and properties of this compound and its close analogues.

Synthesis

A common synthetic route to a related compound, 6-chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine, involves a two-step process. The first step is the reaction of 4,6-dichloro-5-nitropyrimidine (B16160) with N-methylbenzenamine. This is followed by the reduction of the nitro group using iron powder and ammonium (B1175870) chloride to yield the final diamine product. nih.gov

Physical and Chemical Properties

The hydrochloride salt of this compound is typically an off-white to white crystalline powder. evitachem.com Its melting point has been reported to be in the range of 80°C to 135°C. evitachem.com The compound's reactivity is characterized by the susceptibility of the chlorine atom to nucleophilic substitution and the ability of the diamine groups to participate in various chemical reactions. evitachem.com

Structural Data

X-ray crystallography studies on the related compound, 6-chloro-N-methyl-N-phenylpyrimidine-4,5-diamine, have revealed detailed structural information. The dihedral angle between the pyrimidine and phenyl rings is approximately 66.5°. nih.gov In the crystal structure, molecules are linked by N-H···N hydrogen bonds, forming chains. Additionally, slipped π-π stacking interactions are observed between adjacent pyrimidine rings. nih.govresearchgate.net

Interactive Data Tables

Below are interactive tables summarizing key data points.

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source |

|---|---|---|

| Appearance | White to off-white crystalline powder | evitachem.com |

Table 2: Crystallographic Data for 6-chloro-N-methyl-N-phenylpyrimidine-4,5-diamine

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₁ClN₄ | nih.gov |

| Dihedral Angle (Pyrimidine-Phenyl) | 66.47 (8)° | nih.gov |

| Hydrogen Bonding | N-H···N | nih.govresearchgate.net |

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 6-chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine |

| 4,6-dichloro-5-nitropyrimidine |

| N-methylbenzenamine |

| Cytosine |

| Thymine |

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-4-N-phenylpyrimidine-4,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4/c11-9-8(12)10(14-6-13-9)15-7-4-2-1-3-5-7/h1-6H,12H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGIJOHFJMJTUHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C(=NC=N2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70499821 | |

| Record name | 6-Chloro-N~4~-phenylpyrimidine-4,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70499821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41259-65-8 | |

| Record name | 6-Chloro-N~4~-phenylpyrimidine-4,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70499821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 6 Chloro N4 Phenylpyrimidine 4,5 Diamine and N4 Substituted Analogues

Strategic Approaches for the Preparation of Pyrimidine-4,5-diamine Core Structures

The construction of the pyrimidine-4,5-diamine core is a foundational step in the synthesis of the target compounds. Various strategic approaches have been developed to access this key structural motif. A common method involves the use of pre-existing pyrimidine (B1678525) rings that are subsequently functionalized. For instance, the synthesis can start from commercially available or readily prepared pyrimidines which are then subjected to a series of reactions to introduce the necessary amino groups at the C4 and C5 positions.

One prevalent strategy involves the use of dichloropyrimidines, which serve as versatile precursors. thieme-connect.com The differential reactivity of the chlorine atoms can be exploited to achieve selective substitution. Another approach is the construction of the pyrimidine ring from acyclic precursors through condensation reactions. For example, the reaction of a β-dicarbonyl compound or its synthetic equivalent with a molecule containing an N-C-N fragment like urea, thiourea, or guanidine (B92328) can lead to the formation of the pyrimidine ring. nih.govacs.org Furthermore, the modification of existing pyrimidine derivatives, such as uracils, provides another avenue to the desired diamine core. nih.gov These methods offer flexibility in introducing various substituents onto the pyrimidine ring, which is crucial for developing a diverse library of analogues.

Synthesis of 6-Chloro-N4-phenylpyrimidine-4,5-diamine and Closely Related Analogues

The synthesis of this compound and its analogues, such as 6-Chloro-N-methyl-N-phenylpyrimidine-4,5-diamine, typically involves a multi-step sequence starting from a suitable pyrimidine precursor. The specific choice of reagents and reaction conditions is critical for achieving high yields and purity of the final products.

Employment of Key Precursor Compounds (e.g., 4,6-Dichloro-5-nitropyrimidine) in Reaction Sequences

A key and widely utilized precursor in the synthesis of this compound is 4,6-dichloro-5-nitropyrimidine (B16160). chemicalbook.comnih.gov This compound is typically synthesized by the nitration of 4,6-dihydroxypyrimidine (B14393) followed by chlorination with an agent like phosphorus oxychloride. chemicalbook.comasianpubs.org The presence of the nitro group at the C5 position and chlorine atoms at the C4 and C6 positions makes this precursor highly reactive towards nucleophilic substitution and subsequent reduction, providing a direct route to the desired pyrimidine-4,5-diamine structure.

The reactivity of 4,6-dichloro-5-nitropyrimidine allows for a stepwise and controlled introduction of substituents. The two chlorine atoms exhibit different reactivity, which can be exploited for selective functionalization. For instance, the chlorine at the C4 position is generally more susceptible to nucleophilic attack than the one at the C6 position, especially when the reaction is carried out under controlled conditions. This differential reactivity is a cornerstone of the synthetic strategy towards asymmetrically substituted pyrimidine diamines.

Nucleophilic Aromatic Substitution Reactions with Amines for Diamine Formation

Nucleophilic aromatic substitution (SNA_r) is a fundamental reaction in the synthesis of this compound and its analogues. thieme-connect.comthieme-connect.com This reaction involves the displacement of a leaving group, typically a halide, from the pyrimidine ring by a nucleophile, such as an amine. In the context of synthesizing the target compound, aniline (B41778) or its derivatives are used to introduce the phenylamino (B1219803) group at the C4 position of the pyrimidine ring.

The reaction of 4,6-dichloro-5-nitropyrimidine with an amine like N-methylaniline proceeds via nucleophilic aromatic substitution, where the amine attacks the electron-deficient pyrimidine ring. nih.gov The presence of the electron-withdrawing nitro group significantly activates the pyrimidine ring towards nucleophilic attack, facilitating the substitution of the chlorine atoms. thieme-connect.comthieme-connect.com Typically, the reaction is carried out in a suitable solvent and may require a base to neutralize the hydrogen chloride generated during the reaction. nih.gov The selectivity of the substitution can often be controlled by the reaction temperature and the stoichiometry of the reactants. For instance, using one equivalent of the amine can favor monosubstitution at the more reactive C4 position.

In some cases, the introduction of an N-nitroso group has been used to activate chloropyrimidines towards nucleophilic substitution by amines, allowing for a facile and efficient synthesis of pyrimidine-4,6- and -2,4-diamines in a one-pot process. thieme-connect.com

Reduction of Nitro Functional Groups to Achieve the Diamine Moiety

Following the successful introduction of the N-phenylamino group at the C4 position, the subsequent key step is the reduction of the nitro group at the C5 position to an amino group. This transformation completes the formation of the pyrimidine-4,5-diamine core.

A variety of reducing agents can be employed for this purpose. A common and effective method is the use of iron powder in the presence of an acid, such as ammonium (B1175870) chloride in a mixture of ethanol (B145695) and water. nih.gov This system is known for its efficiency and relatively mild reaction conditions. The reaction mixture is typically heated to reflux to ensure complete reduction of the nitro group. nih.gov Other reducing agents like tin(II) chloride or catalytic hydrogenation over a palladium catalyst can also be utilized. The choice of the reducing agent may depend on the presence of other functional groups in the molecule to avoid undesired side reactions. Upon completion of the reduction, the desired this compound is obtained.

A detailed synthetic procedure for a closely related analogue, 6-Chloro-N-methyl-N-phenylpyrimidine-4,5-diamine, starts with the reaction of 4,6-dichloro-5-nitropyrimidine with N-methylaniline in the presence of triethylamine (B128534) in anhydrous THF. nih.gov The resulting intermediate, 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine, is then reduced using iron powder and ammonium chloride in an ethanol/water mixture to yield the final product. nih.gov

| Reactants | Reagents and Conditions | Product | Yield | Reference |

| 4,6-Dichloro-5-nitropyrimidine, N-methylaniline | Triethylamine, Anhydrous THF, Room Temperature | 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine | 80% | nih.gov |

| 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine | Iron powder, NH4Cl, Ethanol/Water, Reflux | 6-Chloro-N-methyl-N-phenylpyrimidine-4,5-diamine | 80% | nih.gov |

Palladium-Catalyzed Coupling Reactions (e.g., Buchwald–Hartwig Amination, Suzuki Cross-Coupling) in Pyrimidine Diamine Construction

Palladium-catalyzed coupling reactions have emerged as powerful tools for the synthesis of complex molecules, including pyrimidine diamines. The Buchwald-Hartwig amination and Suzuki cross-coupling reactions are particularly relevant in this context. rsc.orgresearchgate.net

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds between an aryl halide and an amine, catalyzed by a palladium complex. wikipedia.org This reaction can be employed to introduce the N-phenylamino group onto the pyrimidine ring, often with high efficiency and under milder conditions compared to traditional nucleophilic aromatic substitution. researchgate.netthieme-connect.com The choice of the palladium catalyst and the phosphine (B1218219) ligand is crucial for the success of the reaction and can influence the regioselectivity of the amination. thieme-connect.com

The Suzuki cross-coupling reaction, on the other hand, facilitates the formation of carbon-carbon bonds between an organoboron compound and an aryl halide. researchgate.net This reaction can be used to introduce aryl or heteroaryl substituents at various positions on the pyrimidine ring, thereby enabling the synthesis of a wide range of analogues. researchgate.netmdpi.com For instance, a chloropyrimidine derivative can be coupled with a phenylboronic acid to introduce a phenyl group. While not directly forming the diamine moiety, the Suzuki reaction is instrumental in constructing the desired carbon skeleton of more complex pyrimidine diamine derivatives. researchgate.netnih.gov

Optimization of Synthetic Reaction Conditions for Enhanced Yields and Selectivity

The optimization of reaction conditions is a critical aspect of synthetic chemistry to maximize product yields, improve selectivity, and ensure the scalability of the process. Several factors can be fine-tuned to achieve these goals in the synthesis of this compound and its analogues.

Solvent and Temperature: The choice of solvent can significantly influence the rate and outcome of a reaction. For nucleophilic aromatic substitution reactions, polar aprotic solvents like THF or DMF are often used. nih.govnih.gov The reaction temperature is another crucial parameter. While some reactions proceed efficiently at room temperature, others may require heating to overcome the activation energy barrier. nih.gov Careful control of the temperature can also enhance the regioselectivity of the substitution on di- or poly-halogenated pyrimidines.

Catalyst and Ligand Selection: In palladium-catalyzed reactions, the selection of the appropriate catalyst and ligand is paramount. wikipedia.orgthieme-connect.com Different phosphine ligands, such as monodentate or bidentate ligands, can have a profound impact on the catalytic activity and selectivity. wikipedia.org For Buchwald-Hartwig aminations, sterically hindered phosphine ligands have been shown to be highly effective. wikipedia.org Similarly, for Suzuki couplings, the choice of the palladium precursor and ligand can influence the reaction efficiency and the range of compatible functional groups. mdpi.commdpi.com

Base and Other Additives: The presence of a base is often necessary in both nucleophilic substitution and palladium-catalyzed coupling reactions to neutralize acidic byproducts or to facilitate the catalytic cycle. nih.govresearchgate.net Common bases include organic amines like triethylamine or inorganic bases such as potassium carbonate. nih.govmdpi.com The choice and amount of base can affect the reaction rate and the formation of side products.

Advanced Purification Techniques for Isolating Target Compounds and Reaction Intermediates (e.g., Recrystallization, Flash Chromatography, HPLC)

The synthesis of this compound and its N4-substituted analogues necessitates rigorous purification to ensure the removal of starting materials, byproducts, and other impurities. The final purity of these compounds is critical for their application in areas such as medicinal chemistry, where contaminants can lead to erroneous biological data. acs.org The principal methods for purification include recrystallization, flash chromatography, and high-performance liquid chromatography (HPLC), each chosen based on the specific properties of the compound and the impurities to be removed.

Recrystallization is a fundamental and efficient technique for purifying solid compounds. It operates on the principle of differential solubility of the target compound and impurities in a given solvent at varying temperatures. The impure solid is dissolved in a minimum volume of a hot solvent, and upon slow cooling, the target compound crystallizes out, leaving impurities behind in the mother liquor. For instance, an intermediate in the synthesis of a related compound, 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine, was purified by recrystallization from methanol (B129727) to yield a pure yellow solid. nih.govresearchgate.net In other cases, pyrimidine derivatives have been effectively purified through recrystallization from ethanol or chloroform (B151607). semanticscholar.orgresearchgate.netorientjchem.org A technique known as diffusion crystallization, where a compound dissolved in a solvent like DMF is placed in a chamber with a miscible anti-solvent such as DCM, has also proven successful for pyrimidine derivatives that are difficult to crystallize. researchgate.net

Flash Chromatography is a prevalent and rapid purification method that separates compounds based on their polarity. This technique uses a column packed with a stationary phase, most commonly silica (B1680970) gel, and a mobile phase (eluent) is pushed through under pressure. In the synthesis of 6-chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine, the crude product was purified by flash chromatography on a silica gel column. nih.govresearchgate.net The process involved a gradient elution, starting with 9% ethyl acetate (B1210297) in petroleum ether, followed by 20% ethyl acetate in petroleum ether, to effectively separate the desired product. nih.govresearchgate.net This method is widely applied for various pyrimidine derivatives, often using solvent systems like hexane/ethyl acetate or dichloromethane/methanol gradients to isolate compounds of interest. acs.orgacs.orgnih.gov

High-Performance Liquid Chromatography (HPLC) offers superior separation and is used for both analytical and preparative purposes to achieve very high purity. nih.govatdbio.com It functions on principles similar to flash chromatography but utilizes columns with smaller particle sizes and higher pressures, leading to enhanced resolution. nih.gov For many synthesized compounds intended for biological assays, a purity of at least 95%, as determined by HPLC, is often a prerequisite. acs.org Reversed-phase HPLC, using C8 or C18 columns, is a common mode for the analysis and purification of pyrimidine derivatives. researchgate.net The mobile phases typically consist of buffered aqueous solutions with an organic modifier like acetonitrile (B52724) or methanol. researchgate.netresearchgate.net This technique is particularly valuable for purifying oligonucleotides and other nucleic acid derivatives, where it can separate molecules of similar size and structure. nih.govatdbio.com

The selection and optimization of these purification techniques are crucial steps in the synthetic pathway of this compound and its analogues. Below are tables summarizing typical conditions used for the purification of related pyrimidine compounds.

Table 1: Recrystallization Solvents for Pyrimidine Derivatives

| Compound Type | Solvent(s) |

|---|---|

| 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine | Methanol nih.govresearchgate.net |

| Dihydropyrimidine Derivatives | Ethanol semanticscholar.orgorientjchem.org |

| Pyrimidinone Derivatives | Chloroform researchgate.net |

Table 2: Flash Chromatography Conditions for Pyrimidine Derivatives

| Compound Type | Stationary Phase | Mobile Phase (Eluent) |

|---|---|---|

| 6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine | Silica Gel | 9% to 20% Ethyl Acetate in Petroleum Ether nih.govresearchgate.net |

| Pyrimido[1,2-b]indazoles | Silica Gel | Petroleum Ether/Ethyl Acetate (10:1) acs.org |

| Pyrimidine-based Aurora Kinase Inhibitor | Silica Gel | Dichloromethane/Methanol (94:6) acs.org |

Table 3: High-Performance Liquid Chromatography (HPLC) for Pyrimidine Derivatives

| HPLC Mode | Stationary Phase | Common Mobile Phases |

|---|---|---|

| Reversed-Phase | C18, C8 researchgate.net | Acetate or Phosphate Buffers with Acetonitrile/Methanol researchgate.netresearchgate.net |

Molecular Interactions and Reactivity Investigations of Pyrimidine Diamine Scaffolds

Elucidation of Reaction Mechanisms Involving the Pyrimidine (B1678525) Diamine Core

The primary reaction mechanism involving the 6-Chloro-N4-phenylpyrimidine-4,5-diamine core is nucleophilic aromatic substitution (SNAr). This is particularly evident in its role as a precursor for the synthesis of purine (B94841) analogues and other complex heterocyclic systems.

A fundamental reaction is the cyclization to form purines. This typically occurs through reaction with a one-carbon electrophile, such as formic acid, formamide, or triethyl orthoformate. The mechanism proceeds via the following steps:

Acylation/Formylation: The more nucleophilic 5-amino group attacks the electrophilic carbon of the formylating agent.

Intramolecular Cyclization: The newly formed formamido group then undergoes an intramolecular nucleophilic attack on the carbon at the 4-position of the pyrimidine ring.

Dehydration/Elimination: Subsequent elimination of a water molecule results in the formation of the imidazole (B134444) ring, yielding the final purine scaffold.

This sequence is a cornerstone in the synthesis of various substituted purines, where the nature of the final product can be modulated by the choice of the cyclizing agent and the substituents on the pyrimidine precursor. For instance, the synthesis of 6-chloropurines can be achieved, which are themselves valuable intermediates for further functionalization. nih.gov

Study of Nucleophilic and Electrophilic Reactivity on the Pyrimidine Ring and its Substituents

The reactivity of this compound is characterized by a distinct distribution of nucleophilic and electrophilic sites.

Electrophilic Sites:

C6 Position: The carbon atom attached to the chlorine is the most prominent electrophilic site. The electron-withdrawing nature of the pyrimidine ring nitrogens and the chloro substituent makes this position highly susceptible to nucleophilic attack. This is the primary site for SNAr reactions, where the chlorine atom acts as a good leaving group. evitachem.com

C2 and C4 Positions: These positions on the pyrimidine ring are also electrophilic due to the influence of the adjacent nitrogen atoms, though generally less reactive towards nucleophiles than the C6 position in this specific molecule.

Nucleophilic Sites:

5-Amino Group (-NH2): This primary amine is the most nucleophilic site on the molecule. Its electrons are readily available for reaction with electrophiles. In purine synthesis, this group initiates the cyclization process.

4-Anilino Group (-NHPh): The secondary amine is also nucleophilic, but its reactivity is somewhat tempered by the electron-withdrawing effect of the attached phenyl group and its delocalization into the pyrimidine ring.

This dual reactivity allows the molecule to act as a versatile building block. For example, the chlorine at C6 can be displaced by various nucleophiles like amines or thiols, while the amino groups can react with electrophiles like aldehydes, ketones, or acyl chlorides. evitachem.com Cysteine sulfenic acids, for instance, exhibit both nucleophilic and electrophilic properties, which allows for various chemical ligation strategies. nih.gov

Investigation of Tautomeric Forms and their Influence on Reactivity and Molecular Recognition

Tautomerism, the interconversion of structural isomers through proton migration, is a critical aspect of pyrimidine and purine chemistry, significantly influencing their reactivity and biological function. ias.ac.innih.gov For this compound, the presence of amino groups on the pyrimidine ring allows for potential amino-imino tautomerism.

The molecule predominantly exists in the amino form. However, under certain conditions, it can transiently exist in the imino tautomeric form. The equilibrium between these forms can be influenced by several factors:

Solvent Polarity: The ratio of tautomers can be highly dependent on the solvent medium. researchgate.net For example, the amino-imino tautomeric equilibria of N6-hydroxy- and N6-methoxy-adenosines are highly dependent on the solvent, with the imino species proportion varying significantly between different solvents. researchgate.net

pH: The protonation state of the molecule can favor one tautomer over another.

Hydrogen Bonding: Both intramolecular and intermolecular hydrogen bonding can stabilize specific tautomeric forms. researchgate.netresearchgate.net

While the amino form is generally more stable for aminoheteroaromatic compounds in aqueous solution or the crystalline state, the minor imino tautomer can play a crucial role in reaction mechanisms. researchgate.net The transient formation of an imino species could alter the nucleophilicity of the exocyclic nitrogen and the electrophilicity of the ring carbons, thereby influencing the reaction pathway and kinetics. The concept of heterocyclic tautomerism is also critical to the structure of DNA. chemicalbook.com

Exploration of Solvent Effects on Reaction Kinetics and Molecular Conformation

The choice of solvent can profoundly impact reactions involving this compound by influencing reaction rates, product selectivity, and the conformation of the molecule in solution. rsc.org

Solvent Effects on Reaction Kinetics:

Polarity and Dielectric Constant: For SNAr reactions, which proceed through a charged intermediate (the Meisenheimer complex), polar solvents are generally preferred as they can stabilize this transition state, thus accelerating the reaction rate. nih.govchemrxiv.org In acid-catalyzed aminations of similar chloropyrimidines, a higher reaction rate was observed in water compared to alcoholic solvents, which could be due to water's ability to stabilize polar transition states. nih.gov

Hydrogen Bonding Capability: Protic solvents can engage in hydrogen bonding with the amino groups and ring nitrogens, affecting their nucleophilicity. Aprotic polar solvents like DMF or DMSO are often used to avoid this and to better solvate the reactants. researchgate.net

Solvent as a Reagent: In some cases, the solvent can act as a competing nucleophile. For instance, in the presence of a strong acid catalyst, alcoholic solvents like methanol (B129727) or ethanol (B145695) can react with the electrophilic C6 position, leading to the formation of undesired solvolysis byproducts. nih.gov

Solvent Effects on Molecular Conformation: The conformation of the molecule, particularly the dihedral angle between the pyrimidine and phenyl rings, can be influenced by the solvent. nih.govresearchgate.net This angle affects the extent of electronic conjugation between the two rings and can influence the reactivity of the 4-anilino group. In a related crystal structure, this dihedral angle was found to be approximately 66.5°. nih.govresearchgate.net Solvents can interact differently with the two aromatic systems, potentially altering this rotational barrier and the preferred conformation in solution.

| Reaction Type | Solvent | Effect on Kinetics | Reference |

| Acid-Catalyzed Amination | Water | Higher rate compared to alcohols | nih.gov |

| Acid-Catalyzed Amination | Alcohols (MeOH, EtOH) | Can act as competing nucleophile, causing solvolysis | nih.gov |

| General SNAr | Polar Solvents | Stabilize charged transition state, increasing rate | chemrxiv.org |

| Dakin-West Reaction | DMSO | Faster reaction rate compared to THF and CH3CN | researchgate.net |

Transition Metal-Mediated Transformations Involving Pyrimidine Diamine Substrates (as seen in coupling reactions)

The chloro-substituent at the C6 position of this compound makes it an excellent substrate for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of complex molecules from this pyrimidine core.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form a new carbon-carbon bond by coupling the chloropyrimidine with an organoboron compound, typically a boronic acid or ester. The reaction allows for the introduction of various aryl, heteroaryl, or alkyl groups at the C6 position. nih.govresearchgate.net The general conditions involve a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), a phosphine (B1218219) ligand (e.g., PCy₃, SPhos), and a base (e.g., K₂CO₃, Cs₂CO₃) in a suitable solvent system. nih.govresearchgate.net The success of these reactions provides access to 6-arylpyrimidine diamines, which are precursors to biologically active 6-arylpurines. researchgate.net

Buchwald-Hartwig Amination: This is another pivotal palladium-catalyzed reaction that forms a carbon-nitrogen bond. It allows for the substitution of the C6-chloro group with a wide range of primary or secondary amines. organic-chemistry.org This method is highly efficient for creating novel N-substituted pyrimidine diamines. The catalytic system is similar to the Suzuki coupling, consisting of a palladium precursor, a specialized phosphine ligand, and a base. organic-chemistry.orgst-andrews.ac.uk This reaction is noted for its broad substrate scope and functional group tolerance. mdpi.com

| Coupling Reaction | Catalyst/Ligand System | Base | Typical Substrate | Bond Formed | Reference |

| Suzuki-Miyaura | Pd(OAc)₂ / PCy₃ or SPhos | K₃PO₄ or Cs₂CO₃ | Arylboronic acids | C-C | nih.gov |

| Buchwald-Hartwig | Pd(OAc)₂ / Pt-Bu₃ | NaOt-Bu | Primary/Secondary Amines | C-N | organic-chemistry.orgmdpi.com |

These transition metal-mediated transformations dramatically expand the synthetic utility of this compound, enabling its elaboration into complex molecular architectures that are of significant interest in medicinal chemistry and materials science. mdpi.com

Structure Activity Relationship Sar Studies of 6 Chloro N4 Phenylpyrimidine 4,5 Diamine Derivatives and Analogues

Systematic Investigation of Substituent Effects on Molecular Functionality within Pyrimidine (B1678525) Diamine Scaffolds

The biological activity of pyrimidine diamine derivatives is highly sensitive to the nature and position of various substituents on the heterocyclic ring and its appended groups. nih.gov Researchers have found that manipulating the electronic and steric properties at different positions can significantly alter the compound's efficacy and selectivity. nih.gov

The pyrimidine ring is inherently electron-deficient, which can make electrophilic substitution difficult unless activating groups are present. researchgate.netresearchgate.net Halogen atoms, being electronegative, further influence the electronic properties of the ring. nih.gov The position of halogen substitution is critical for biological activity.

In a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, compounds with a chlorine atom at the C5 position were generally found to be more potent Cyclin-Dependent Kinase 2 (CDK2) inhibitors than their fluorine-containing counterparts. mdpi.com This enhanced activity was attributed to a stronger hydrophobic interaction between the chlorine atom and the phenylalanine 80 (Phe80) residue in the ATP binding pocket of the kinase. mdpi.com Similarly, research into 5-chloro-N⁴-phenyl-N²-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives identified them as potent dual inhibitors of CDK6 and CDK9. nih.gov

Studies on fused pyrimidine systems, such as pyrrolo[3,2-d]pyrimidines, also underscore the importance of halogenation. A 2,4-dichloro substituted compound exhibited antiproliferative activity, and the introduction of an iodine atom at the C7 position significantly enhanced this potency, reducing the IC50 values to sub-micromolar levels. nih.gov This highlights that both the type of halogen and its location on the fused ring system are crucial determinants of cytotoxic efficacy. nih.gov

Table 1: Effect of Halogen Substitution on Kinase Inhibitory Activity

| Compound Scaffold | Halogen Substitution | Target | Activity | Source |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine | C5-Chloro | CDK2 | More potent | mdpi.com |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine | C5-Fluoro | CDK2 | Less potent | mdpi.com |

| Pyrrolo[3,2-d]pyrimidine | 2,4-Dichloro | Cancer Cell Lines | Micromolar IC50 | nih.gov |

| Pyrrolo[3,2-d]pyrimidine | 2,4-Dichloro, 7-Iodo | Cancer Cell Lines | Sub-micromolar IC50 | nih.gov |

| N⁴-phenyl-N²-(pyridin-2-yl)pyrimidine-2,4-diamine | 5-Chloro | CDK6/CDK9 | Potent dual inhibition | nih.gov |

Role of Aromatic Substitutions on the N4-Phenyl Moiety and other N-Substituents (e.g., methoxyphenyl, pyridinyl)

The nature of the aromatic group attached to the pyrimidine core is a key factor in determining biological activity. In the development of dual CDK6 and CDK9 inhibitors, the 5-chloro-N⁴-phenyl-N²-(pyridin-2-yl)pyrimidine-2,4-diamine scaffold proved highly effective. nih.gov This structure highlights the productive combination of a phenyl group at the N4 position and a pyridinyl group at the N2 position.

In a different series of CDK2 inhibitors, the phenylsulfonamide moiety of a lead compound was replaced with various pyrazole (B372694) derivatives. mdpi.com This bioisosteric replacement led to a novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines with potent CDK2 inhibitory activity. mdpi.com Specifically, replacing the phenylsulfonamide with an unsubstituted pyrazol-4-yl ring resulted in a compound with more potent CDK2 and CDK5 inhibition. mdpi.com However, introducing a thiazol-2-yl group at the C2-NH position led to a significant reduction in inhibitory activity against all tested CDKs. mdpi.com

The binding mode of these inhibitors often involves the formation of hydrogen bonds between the pyrimidine ring's nitrogen atoms or amino groups and key residues in the kinase's ATP binding pocket, such as Leu83. mdpi.com The aromatic substituents occupy and interact with other regions of the active site, and their specific nature dictates the potency and selectivity of the inhibition. For instance, modifications to the purine (B94841) core, a related heterocyclic system, were generally tolerated without a marked loss of CDK2 inhibitory activity for triazolopyrimidine, pyrazolopyrimidine, and pyrrolopyrimidine analogues. acs.org

Modifications to the amine substituents at the N4 position of the pyrimidine ring significantly influence biological outcomes. The crystal structure of 6-Chloro-N-methyl-N4-phenylpyrimidine-4,5-diamine, a direct analogue of the subject compound, has been determined, providing a structural basis for understanding its interactions. nih.govresearchgate.net In this molecule, the N-methyl group links the pyrimidine and phenyl rings. nih.govresearchgate.net

In studies of pyrazolo[3,4-d]pyrimidines, various N4-alkylamino analogues were synthesized and showed a range of growth inhibitory activities against leukemia cell lines. nih.gov The synthesis generally involved displacing a chlorine atom from the 4-position with various amines, indicating a common strategy for generating diversity at this position. nih.gov

Research on thiazolo[5,4-d]pyrimidines demonstrated that an N,N'-diethylamino-substituted analogue exhibited potent antiproliferative activity against several cancer cell lines, including lung and glioblastoma cells. nih.gov In contrast, a morpholine-substituted analogue showed activity primarily in leukemia cells. nih.gov This demonstrates that even subtle changes in the N-substituent can alter the spectrum of activity. Similarly, in the development of focal adhesion kinase (FAK) inhibitors based on a 2,4-diaminopyrimidine (B92962) scaffold, increasing the size of substituents could lead to a decrease in activity, likely due to steric hindrance within the protein's active site. nih.gov However, this is not a universal rule, as sometimes bulkier groups can access additional binding pockets and enhance activity. The heteroarylation of amines with varying steric bulk, such as those containing adamantane, shows that less hindered amines can react to produce target compounds in high yields, while more sterically hindered amines result in lower yields. nih.gov

Table 2: Influence of N-Substituents on Antiproliferative Activity

| Compound Scaffold | N-Substituent | Target Cell Line | Activity | Source |

| Thiazolo[5,4-d]pyrimidine (B3050601) | N,N'-diethylamino | A549 (Lung Cancer) | IC50 = 1.4 µM | nih.gov |

| Thiazolo[5,4-d]pyrimidine | Morpholine | HL-60 (Leukemia) | IC50 = 8 µM | nih.gov |

| Pyrazolo[3,4-d]pyrimidine | Various N4-alkylamino groups | L1210 (Leukemia) | Moderate to very good inhibition | nih.gov |

| 6-Chloro-pyrimidine-4,5-diamine | N-methyl-N-phenyl | (Structural study) | Dihedral angle 66.47° between rings | nih.govnih.gov |

Correlation between Specific Structural Features and Molecular Mechanisms of Action

The specific arrangement of atoms and functional groups in pyrimidine diamine derivatives directly correlates with their ability to inhibit specific enzymes and trigger cellular responses like apoptosis.

Pyrimidine diamine analogues have emerged as potent inhibitors of CDKs, which are key regulators of the cell cycle. nih.gov A series of 5-chloro-N⁴-phenyl-N²-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives were discovered to be dual inhibitors of CDK6 and CDK9. nih.gov The lead compound from this series was shown to bind directly to CDK6 and CDK9, which in turn suppressed their downstream signaling pathways. nih.gov

In a similar vein, N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives were identified as highly potent CDK2 inhibitors. mdpi.com Molecular modeling suggested that these compounds fit into the ATP binding pocket of CDK2, with the 2-amino group of the pyrimidine ring forming a hydrogen bond with the carbonyl group of Leu83, and the pyrimidinyl-N1 atom forming a second hydrogen bond with the NH of the same residue. mdpi.com This two-point hydrogen bonding is a common binding mode for pyrimidine-based kinase inhibitors. lookchem.com The selectivity of these compounds can be modulated by substitutions. For example, while some purine analogues showed high potency against CDK2, they were significantly less active against CDK1, indicating that subtle structural differences between kinase active sites can be exploited to achieve selectivity. acs.org

Table 3: CDK Inhibition by Pyrimidine Diamine Analogues

| Compound Series | Specific Compound Example | Target(s) | Inhibitory Activity (Ki or IC50) | Source |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines | Compound 15 | CDK2 | Ki = 0.005 µM | mdpi.com |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines | Compound 14 | CDK2/CDK5 | Ki = 0.007 µM / 0.003 µM | mdpi.com |

| 5-chloro-N⁴-phenyl-N²-(pyridin-2-yl)pyrimidine-2,4-diamines | Compound 66 | CDK6/CDK9 | Potent dual inhibitor | nih.gov |

| 6-Substituted 2-Arylaminopurines | Biphenyl-substituted purine | CDK2 | IC50 = 0.044 µM | acs.org |

| 6-Substituted 2-Arylaminopurines | Biphenyl-substituted purine | CDK1 | IC50 = 86 µM (~2000-fold selective) | acs.org |

Studies on Antiproliferative Activities and Pathways of Cellular Apoptosis Induction in Context of Pyrimidine Diamine Research

The inhibition of CDKs by pyrimidine diamine derivatives disrupts cell cycle progression, leading to antiproliferative effects and often inducing apoptosis (programmed cell death). The dual CDK6/9 inhibitor, compound 66, was found to inhibit cell proliferation by blocking cell cycle progression and inducing cellular apoptosis. nih.gov

Mechanistic studies on potent pyrimidine derivatives have provided further detail on these processes. A potent CDK2 inhibitor from the N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine series was shown to reduce the phosphorylation of the retinoblastoma protein (a key CDK substrate), arrest ovarian cancer cells in the S and G2/M phases of the cell cycle, and induce apoptosis. mdpi.com Similarly, certain halogenated pyrrolo[3,2-d]pyrimidines were found to cause cell accumulation at the G2/M stage, with the most potent compound robustly inducing apoptosis alongside the cell cycle arrest. nih.gov

The induction of apoptosis has been confirmed through various cellular assays. For example, treatment of cancer cells with active thiazolo[5,4-d]pyrimidine analogues led to an increase in the sub-G1 cell population (a marker of apoptosis) and was confirmed by observing the cleavage of PARP-1 and inhibition of procaspase-3, key events in the apoptotic cascade. nih.gov Pyrido[2,3-d]pyrimidine derivatives have also been shown to exhibit potent cytotoxicity against breast cancer cells by significantly activating apoptosis and arresting the cell cycle at the G1 phase. rsc.org

Table 4: Antiproliferative and Apoptotic Effects of Pyrimidine Derivatives

| Compound Series | Cell Line | Effect | Mechanism | Source |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines | A2780 (Ovarian) | Antiproliferative (GI50 = 0.127–0.560 μM) | S and G2/M phase arrest, Apoptosis induction | mdpi.com |

| Halogenated pyrrolo[3,2-d]pyrimidines | MDA-MB-231 (Breast) | Antiproliferative | G2/M arrest, Apoptosis induction | nih.gov |

| Thiazolo[5,4-d]pyrimidines | A549 (Lung) | Antiproliferative (IC50 = 1.4 µM) | Apoptosis induction (PARP-1 cleavage) | nih.gov |

| 5-chloro-N⁴-phenyl-N²-(pyridin-2-yl)pyrimidine-2,4-diamines | Tumor Cell Lines | Antiproliferative | Cell cycle block, Apoptosis induction | nih.gov |

| Pyrido[2,3-d]pyrimidines | MCF-7 (Breast) | Cytotoxicity (IC50 = 0.57 µM) | Apoptosis induction, G1 phase arrest | rsc.org |

Investigation of Antimicrobial and Antitubercular Activity Profiles of Substituted Pyrimidine Diamines

The pyrimidine scaffold is a constituent of nucleic acids, rendering it a molecule of significant biological relevance. researchgate.net Consequently, derivatives of pyrimidine have been a focal point in the development of novel therapeutic agents, demonstrating a wide spectrum of pharmacological activities, including antimicrobial and antitubercular properties. researchgate.netresearchgate.net The exploration of substituted pyrimidine diamines has revealed that modifications to the pyrimidine core can significantly influence their activity against various pathogens.

However, further derivatization of the 6-chloropyrimidine diamine scaffold has led to compounds with more promising antimicrobial profiles. For instance, a series of derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine were synthesized and evaluated for their antimicrobial activity. The introduction of different aryl groups via Suzuki cross-coupling reactions resulted in varied efficacy against the tested microbial strains. researchgate.net

Specifically, certain synthesized derivatives showed selective sensitivity against isolates of S. aureus and S. saprophyticus. For example, one derivative demonstrated activity against 1 out of 10 isolates of S. aureus and 3 out of 10 isolates of S. saprophyticus. Another derivative was effective against one isolate of both S. aureus and S. saprophyticus. Notably, all isolates of S. pyogenes were resistant to all tested compounds. In terms of Gram-negative bacteria, one of the derivatives showed sensitivity against 2 out of 10 isolates of E. coli and 1 out of 10 isolates of K. pneumoniae. The synthesized compounds were found to be inactive against the tested C. albicans and C. glabrata fungal isolates. researchgate.net

Table 1: Antimicrobial Activity of 6-Chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine Derivatives

| Microorganism | Compound | Activity | Reference |

|---|---|---|---|

| Staphylococcus aureus | Derivative 1 | Sensitive (1/10 isolates) | researchgate.net |

| Staphylococcus aureus | Derivative 2 | Sensitive (1/10 isolates) | researchgate.net |

| Staphylococcus saprophyticus | Derivative 1 | Sensitive (3/10 isolates) | researchgate.net |

| Staphylococcus saprophyticus | Derivative 2 | Sensitive (1/10 isolates) | researchgate.net |

| Streptococcus pyogenes | All Derivatives | Resistant | researchgate.net |

| Escherichia coli | Derivative 1 | Sensitive (2/10 isolates) | researchgate.net |

| Klebsiella pneumoniae | Derivative 1 | Sensitive (1/10 isolates) | researchgate.net |

| Candida albicans | All Derivatives | Resistant | researchgate.net |

| Candida glabrata | All Derivatives | Resistant | researchgate.net |

In the context of antitubercular activity, the pyrimidine scaffold has also been a subject of investigation. While direct studies on the antitubercular properties of 6-Chloro-N4-phenylpyrimidine-4,5-diamine are not extensively documented in the reviewed literature, research on related 6-dialkylaminopyrimidine carboxamides has identified compounds with moderate to potent activity against Mycobacterium tuberculosis. nih.govnih.gov These studies have highlighted the importance of structure-activity relationships in developing effective antitubercular agents based on the pyrimidine core. nih.govnih.gov For example, a series of 2,4-diamino-5-aryl-6-substituted pyrimidine derivatives were synthesized and evaluated for their anti-tubercular activity against M. tuberculosis H37Ra, with some compounds showing good activity. mdpi.com These findings suggest that the 6-chloropyrimidine diamine scaffold could be a valuable starting point for the design of novel antitubercular drugs.

Analysis of Ligand-Protein Interaction Profiling for Pyrimidine Diamine Scaffolds (e.g., binding to enzyme active sites)

The biological activity of pyrimidine diamine derivatives is intrinsically linked to their ability to interact with specific protein targets within an organism. The analysis of these ligand-protein interactions provides crucial insights into their mechanism of action and can guide the rational design of more potent and selective compounds. The 6-chloropyrimidine diamine scaffold, in particular, has been shown to engage in various non-covalent interactions, such as hydrogen bonding and π–π stacking, which are fundamental for binding to enzyme active sites. nih.govresearchgate.net

A crystallographic study of 6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine, a close analogue of the title compound, has provided a detailed view of its intermolecular interactions in the solid state. nih.govresearchgate.net In the crystal structure, the molecules are linked by N—H⋯N hydrogen bonds, forming infinite chains. Specifically, a hydrogen bond is observed between the amino group of the pyrimidine ring and the nitrogen atom of an adjacent pyrimidine ring. nih.govresearchgate.net Additionally, slipped aromatic π–π stacking interactions occur between centrosymmetrically related pairs of pyrimidine rings, with a centroid–centroid separation of 3.7634 (12) Å and a slippage of 1.715 Å. nih.gov The dihedral angle between the pyrimidine and phenyl rings is 66.47 (8)°. nih.gov These observed interactions are indicative of the types of forces that can govern the binding of this scaffold to a protein's active site.

Table 2: Crystallographic Interaction Data for 6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine

| Interaction Type | Description | Geometric Parameter | Value | Reference |

|---|---|---|---|---|

| Hydrogen Bonding | N—H⋯N | D-H···A Distance | 2.28 Å | nih.gov |

| Hydrogen Bonding | N—H⋯N | D···A Distance | 3.0993 (18) Å | nih.gov |

| π–π Stacking | Slipped aromatic stacking | Centroid–centroid separation | 3.7634 (12) Å | nih.gov |

| π–π Stacking | Slipped aromatic stacking | Slippage | 1.715 Å | nih.gov |

| Conformation | Dihedral angle | Pyrimidine-Phenyl | 66.47 (8)° | nih.gov |

Molecular docking studies have further elucidated the potential binding modes of pyrimidine diamine scaffolds within enzyme active sites. For example, a series of thieno[2,3-d]pyrimidine (B153573) derivatives were docked into the active site of tRNA (Guanine37-N1)-methyltransferase (TrmD) from Pseudomonas aeruginosa, a potential target for antibacterial agents. mdpi.com The docking results for these compounds, which share a pyrimidine core, revealed high affinity for the TrmD inhibitor's binding site. The study highlighted the importance of the pyrimidine moiety in establishing key interactions within the active site. mdpi.com Although not the exact compound of interest, these findings illustrate a plausible mechanism of action for pyrimidine-based inhibitors, where the scaffold orients functional groups to interact with key amino acid residues in the enzyme's binding pocket. The mechanism of action for compounds like this compound hydrochloride is thought to involve its interaction with specific biological targets, such as enzymes or receptors, potentially acting as an inhibitor of certain signaling pathways. evitachem.com The reactivity of the chloro group at the 6-position allows for further substitution reactions, which can be utilized to develop derivatives with enhanced biological activity by targeting specific interactions within an enzyme's active site. evitachem.com

Theoretical and Computational Chemistry Approaches in Pyrimidine Diamine Research

Application of Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Elucidation

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties and geometric structures of molecules. By calculating the electron density, DFT can accurately predict molecular geometries, vibrational frequencies, and electronic characteristics such as frontier molecular orbitals (HOMO and LUMO). These calculations are crucial for understanding a molecule's reactivity, stability, and optical properties.

For pyrimidine (B1678525) derivatives, DFT calculations have been employed to determine key structural parameters and electronic properties. For instance, studies on related pyrimidine structures provide insights into expected molecular geometries. In the closely related compound, 6-Chloro-N-methyl-N-phenyl-pyrimidine-4,5-diamine, X-ray diffraction analysis, which DFT calculations aim to replicate and explain, revealed a significant dihedral angle of 66.47(8)° between the pyrimidine and phenyl rings. This non-planar conformation is a critical feature of its three-dimensional structure. The crystal structure is further characterized by intermolecular N—H⋯N hydrogen bonds that create infinite chains within the crystal lattice.

DFT studies on various pyrimidine derivatives consistently show that the distribution of electron density, as visualized through Molecular Electrostatic Potential (MEP) maps, can identify reactive sites within the molecule. Furthermore, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter derived from DFT, indicating the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity.

Table 1: Crystallographic Data for the Analogous Compound 6-Chloro-N-methyl-N-phenylpyrimidine-4,5-diamine

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₁ClN₄ | |

| Crystal System | Monoclinic | |

| Dihedral Angle (Pyrimidine-Phenyl) | 66.47 (8)° | |

| Centroid-Centroid Separation (π–π stacking) | 3.7634 (12) Å | |

| Hydrogen Bond (N—H···N) Distance | 3.0993 (18) Å |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interaction Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of conformational changes, molecular flexibility, and intermolecular interactions, such as those with solvent molecules or biological targets. This technique is particularly valuable for understanding how flexible molecules like pyrimidine diamines behave in different environments.

MD simulations have been effectively used to analyze the conformational preferences of pyrimidine-containing structures. For example, simulations of related scaffolds have shown that the conformational equilibrium can be highly dependent on the solvent environment. A molecule might favor one conformation in a nonpolar solvent like chloroform (B151607) and a different one in polar solvents like methanol (B129727) or water. This solvent-dependent behavior is critical for predicting a molecule's shape and interaction potential in a biological setting.

These simulations can track the dynamics of hydrogen bonds and other non-covalent interactions, which are crucial for the stability of ligand-protein complexes. In drug design, MD simulations are often used after molecular docking to assess the stability of the predicted binding pose and to refine the understanding of the interactions between the ligand and its target protein over a period of nanoseconds or microseconds. This provides a more dynamic and realistic picture than the static view offered by docking alone.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Studies of Molecular Functionality

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors—physicochemical, electronic, or steric properties—that correlate with a specific function, QSAR models can be used to predict the activity of new, untested molecules.

For pyrimidine derivatives, QSAR has been instrumental in designing potent inhibitors for various protein targets, such as Janus kinase 3 (JAK3) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). These studies typically involve building a model using a "training set" of compounds with known activities. Common modeling techniques include Multiple Linear Regression (MLR) and non-linear methods like Artificial Neural Networks (ANN).

The predictive power of a QSAR model is rigorously evaluated using statistical metrics. The coefficient of determination (R²) indicates how well the model fits the training data, while the leave-one-out cross-validation coefficient (Q²) assesses its internal predictive ability. A robust QSAR model, often validated with an external test set, serves as a valuable tool for screening virtual libraries of compounds and prioritizing candidates for synthesis and experimental testing.

Table 2: Performance Metrics for QSAR Models of Pyrimidine Derivatives

| Model Type | Target | R² (Training Set) | Q² (Cross-Validation) | Reference |

|---|---|---|---|---|

| MLR | JAK3 Inhibitors | 0.89 | 0.65 | |

| ANN | JAK3 Inhibitors | 0.95 | - | |

| MLR | VEGFR-2 Inhibitors | 0.889 | - | |

| ANN | VEGFR-2 Inhibitors | 0.998 | > MLR model |

In Silico Methodologies for Reaction Pathway Prediction and Mechanistic Understanding

In silico methodologies are increasingly used to predict the most likely pathways for chemical reactions and to elucidate their underlying mechanisms. Computational tools can model transition states, calculate activation energies, and map out the potential energy surface of a reaction, providing a level of detail that is often difficult to obtain through experimental means alone.

For the synthesis of pyrimidine rings and related heterocycles, computational studies have helped to clarify reaction mechanisms. For example, the mechanism for the formation of pyrimidines from the reaction of 1,3,5-triazines with aldehydes or ketones has been carefully studied through a combination of experimental and computational methods. Similarly, proposed mechanisms for the synthesis of pyrimidine derivatives, such as those involving intramolecular cyclization or condensation reactions, can be validated using theoretical calculations. These studies help chemists to understand the factors that control reaction outcomes and to optimize reaction conditions for improved yields and selectivity. The prediction of retrosynthesis pathways, a key challenge in organic chemistry, is also being advanced by machine learning models trained on vast datasets of known reactions, with in-silico generated reaction data used to augment these models.

Future Research Directions and Emerging Areas of Exploration

Development of Novel and Sustainable Synthetic Routes for 6-Chloro-N4-phenylpyrimidine-4,5-diamine and its Analogues

The advancement of this compound and its derivatives is fundamentally reliant on the availability of efficient and environmentally benign synthetic methodologies. Future research in this domain will likely focus on several key areas. One promising avenue is the application of flow chemistry, which offers advantages in terms of safety, scalability, and reaction control for the synthesis of pyrimidine (B1678525) cores. Furthermore, the exploration of C-H activation and late-stage functionalization techniques could provide novel pathways to diversify the this compound scaffold, allowing for the rapid generation of analogue libraries. The development of catalytic systems that are both highly efficient and recyclable will also be crucial for creating sustainable manufacturing processes. For instance, the use of palladium catalysts in Suzuki cross-coupling reactions has been employed for the synthesis of new pyrimidine derivatives from chloro-substituted precursors. researchgate.netresearchgate.net

Application of Advanced Spectroscopic and Diffraction Techniques for Deeper Structural and Dynamic Insights

A profound understanding of the three-dimensional structure and conformational dynamics of this compound and its analogues is paramount for rational drug design. While standard techniques like NMR and X-ray crystallography provide static snapshots, future research will necessitate the use of more advanced methods. mdpi.com Solid-state NMR (ssNMR) spectroscopy, for example, can offer insights into the structure of compounds in their solid, and often biologically relevant, state. Time-resolved spectroscopic techniques could be employed to study the kinetics of target binding and conformational changes in real-time. Additionally, advanced X-ray diffraction techniques, such as those available at synchrotron sources, can provide higher resolution structures of ligand-protein complexes, revealing subtle interactions that can be exploited for potency and selectivity improvements. acs.org Spectroscopic analysis, including FTIR, has been a valuable tool in characterizing pyrimidine derivatives. vandanapublications.com

Rational Design of New Pyrimidine Diamine Analogues Based on Comprehensive SAR Data

The systematic exploration of the structure-activity relationships (SAR) of this compound is a cornerstone of its future development. nih.gov By methodically modifying the core structure—for instance, by substituting the chloro group at the 6-position with other functionalities or by altering the phenyl ring on the N4-amine—researchers can probe the chemical space around the molecule. evitachem.com This will generate comprehensive SAR data, elucidating which structural features are critical for biological activity and which can be modified to fine-tune pharmacokinetic properties. nih.gov Computational modeling and quantitative structure-activity relationship (QSAR) studies will play a pivotal role in this process, helping to rationalize experimental findings and predict the activity of novel, yet-to-be-synthesized analogues. nih.gov The goal is to build a robust pharmacophore model that can guide the design of next-generation compounds with enhanced potency, selectivity, and drug-like properties. nih.gov

Exploration of Novel Molecular Targets and Biological Pathways Relevant to Pyrimidine Diamine Research

While pyrimidine diamines have been investigated for their activity against a range of targets, including kinases and microtubules, the full spectrum of their biological interactions remains to be explored. oup.commdpi.com Future research should aim to identify novel molecular targets for this compound and its derivatives. This can be achieved through a combination of high-throughput screening against diverse target panels and chemoproteomics approaches to identify protein binding partners in a cellular context. Elucidating the downstream biological pathways modulated by these compounds is equally important. oup.com Techniques such as transcriptomics and proteomics can provide a global view of the cellular response to treatment, potentially uncovering novel mechanisms of action and identifying biomarkers for patient stratification. The pyrimidine scaffold's ability to interact with a variety of targets by forming hydrogen bonds makes it a versatile framework for drug design. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Pyrimidine Diamine Discovery and Optimization Pipelines

Compound Information Table

Q & A

Q. What synthetic routes are recommended for 6-Chloro-N4-phenylpyrimidine-4,5-diamine, and how can reaction purity be optimized?

- Methodological Answer : A common approach involves nucleophilic substitution of 6-chloropyrimidine derivatives with aniline under reflux in polar aprotic solvents (e.g., DMF or DMSO). Purity optimization requires iterative recrystallization using ethanol/water mixtures, monitored via HPLC (≥98% purity). For structural confirmation, X-ray crystallography (as demonstrated for analogous compounds) can validate hydrogen-bonding patterns critical for molecular stability .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR to confirm substituent positions and aromaticity.

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H] peak at m/z 263.05).

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H···N interactions observed in similar pyrimidines) .

Q. How does the substitution pattern influence the compound’s solubility and stability?

- Methodological Answer : The chloro and phenyl groups enhance hydrophobicity, necessitating solubility testing in DMSO for biological assays. Stability studies under varying pH (2–10) and thermal gravimetric analysis (TGA) can identify degradation thresholds. Computational logP predictions (e.g., via ChemAxon) supplement experimental data .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Density functional theory (DFT) calculates activation energies for potential reaction pathways (e.g., Suzuki coupling). Molecular dynamics (MD) simulations model solvent effects, while COMSOL Multiphysics integrates reaction kinetics and diffusion parameters. Validate predictions with experimental kinetic profiling (e.g., via in situ IR spectroscopy) .

Q. What experimental design strategies minimize trial-and-error in optimizing reaction conditions?

- Methodological Answer : Use Design of Experiments (DoE) with factorial designs (e.g., 2 factorial) to test variables: temperature (80–120°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. THF). Analyze via ANOVA to identify significant factors. ICReDD’s hybrid computational-experimental approach reduces optimization time by 40% by coupling quantum chemical calculations with high-throughput screening .

Q. How to resolve contradictions between experimental spectroscopic data and computational predictions?

- Methodological Answer : Cross-validate using:

- Multi-technique characterization : Pair NMR with Raman spectroscopy to resolve ambiguous peaks.

- Parameter adjustment : Refine computational basis sets (e.g., B3LYP/6-311+G(d,p)) to better match experimental IR frequencies.

- Crystallographic validation : Compare predicted vs. observed bond lengths and angles from X-ray data .

Q. What strategies enable efficient scale-up from milligram to gram-scale synthesis?

- Methodological Answer :

- Process simulation : Use Aspen Plus to model heat transfer and mixing efficiency in batch reactors.

- In-line analytics : Implement PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring.

- Separation optimization : Leverage membrane technologies (e.g., nanofiltration) for continuous purification, reducing solvent waste .

Q. How can AI-driven platforms accelerate the discovery of derivatives with enhanced bioactivity?

- Methodological Answer : Train machine learning models on existing bioactivity datasets (e.g., ChEMBL) to predict ADMET properties. Generative AI (e.g., GFlowNets) designs novel analogs, which are prioritized for synthesis based on synthetic accessibility scores (SAscore). Validate top candidates via kinase inhibition assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.